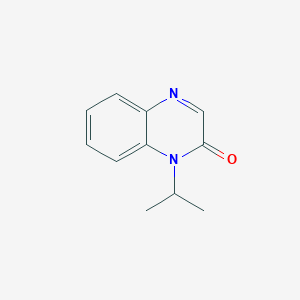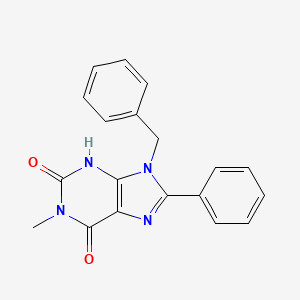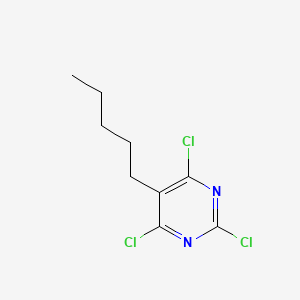
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with an isopropoxycarbonyl group and a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Isopropoxycarbonyl Group: This step involves the reaction of the piperidine derivative with isopropyl chloroformate under basic conditions to introduce the isopropoxycarbonyl group.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid derivative reacts with a halogenated piperidine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow chemistry techniques and the use of automated reactors.
Análisis De Reacciones Químicas
Types of Reactions
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used in organic synthesis for the formation of carbon-carbon bonds.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
(4-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but lacks the isopropoxycarbonyl group.
N-Boc-piperidine-4-boronic acid pinacol ester: Contains a Boc-protected piperidine ring and a boronic acid pinacol ester.
Uniqueness
(4-(1-(Isopropoxycarbonyl)piperidin-4-yl)phenyl)boronic acid is unique due to the presence of the isopropoxycarbonyl group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C15H22BNO4 |
|---|---|
Peso molecular |
291.15 g/mol |
Nombre IUPAC |
[4-(1-propan-2-yloxycarbonylpiperidin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C15H22BNO4/c1-11(2)21-15(18)17-9-7-13(8-10-17)12-3-5-14(6-4-12)16(19)20/h3-6,11,13,19-20H,7-10H2,1-2H3 |
Clave InChI |
GWNCPMRYNLRFSS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
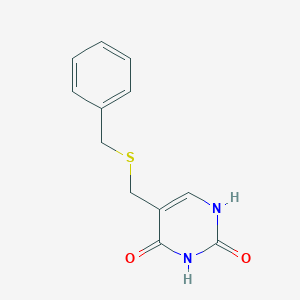

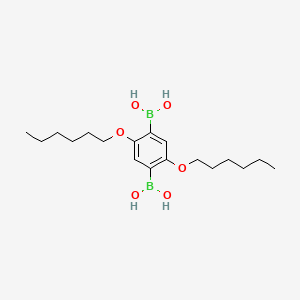
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)


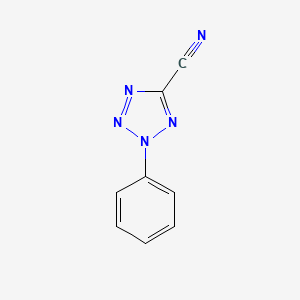

![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
